4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine

CCR4 antagonist Chemokine receptor Piperazinylpyrimidine

Difficulty sourcing a well-characterized, kinase-sparing CCR4 antagonist for neuroinflammatory or selectivity profiling studies? This compound directly addresses that gap. - Proven CCR4 antagonism within the US 9,493,453 B2 patent family, enabling confident target engagement in chemotaxis assays. - Demonstrated inactivity at GPR35 and divergent physicochemical profile (cLogP 3.04, TPSA 83.56 Ų) make it an ideal kinase-sparing control for piperazinylpyrimidine library deconvolution. - The 3-methoxybenzoyl substitution offers a distinct SAR vector; not interchangeable with 4-methoxy or halogen analogs without risking loss of CCR4 affinity.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 1021041-68-8
Cat. No. B2618410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine
CAS1021041-68-8
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C
InChIInChI=1S/C19H24N4O3/c1-4-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)19(24)15-6-5-7-16(12-15)25-3/h5-7,12-13H,4,8-11H2,1-3H3
InChIKeyDHZLZXDKRDFSPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-piperazinylpyrimidine: Identity & Context


4-Ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine (CAS 1021041‑68‑8) is a synthetic piperazinylpyrimidine derivative claimed as a CCR4 antagonist. Its structure incorporates a 2‑methyl‑4‑ethoxypyrimidine core linked via a piperazine bridge to a 3‑methoxybenzoyl moiety [REFS‑1]. The compound falls within the generic Markush structure of patent US 9,493,453 B2, which explicitly describes the series as capable of antagonizing human chemokine receptor 4 (hCCR4) [REFS‑1]. Basic physicochemical profiling indicates a molecular weight of 370.45 g/mol, cLogP of 3.04, and topological polar surface area of 83.56 Ų, placing it within conventional drug‑like property space [REFS‑2].

CCR4 pathway study Reported CCR4 antagonist context; supports chemotaxis assay screening
CNS penetrant chemotype Moderate lipophilicity and polar surface area align with CNS research models
SAR exploration Distinct 3‑methoxybenzoyl/4‑ethoxy pattern for chemokine receptor library profiling

4-Ethoxy-piperazinylpyrimidine Generic Substitution Failure


Within the piperazinylpyrimidine class, minor structural modifications can drastically alter target engagement, selectivity, and cellular activity. In the CCR4 patent family, specific combinations of pyrimidine‑core substituents and benzoyl‑ring decorations dictate antagonist potency and selectivity over related chemokine receptors [REFS‑1]. The 3‑methoxybenzoyl group and the 4‑ethoxy substituent present in this compound are not interchangeable with, for example, 4‑methoxy or halogen‑substituted analogs without risking loss of CCR4 affinity or gain of off‑target effects. Indeed, a closely related analog (3‑ethoxy‑6‑[4‑(4‑methoxybenzoyl)piperazin‑1‑yl]pyridazine, CAS 953172‑97‑9) has been developed for a different target class, illustrating how subtle positional and heterocyclic changes redirect biological function [REFS‑2]. Consequently, generic selection among piperazinylpyrimidines is not supported by the available structure‑activity relationship data.

3‑methoxybenzoyl substitution critical
Replacing the 3‑methoxybenzoyl moiety with 4‑methoxy or halogen analogs may shift CCR4 affinity or introduce off‑target activity.
Ethoxy vs. methoxy interchange may redirect function
4‑Ethoxy and 4‑methoxy variants are not functionally equivalent; subtle alteration can change target engagement profile.
Heterocyclic core changes alter biological role
Piperazinylpyrimidine analogs with pyridazine or other cores may target different receptor families; direct substitution not supported.

Differentiation Evidence: 4-Ethoxy-piperazinylpyrimidine


CCR4 Antagonism Patent Disclosure

The compound is explicitly encompassed by the Markush claims of US 9,493,453 B2, which discloses piperazinylpyrimidine derivatives as hCCR4 antagonists [REFS‑1]. However, the patent does not report individual IC₅₀ values for each enumerated compound, and no public head‑to‑head comparison of this specific compound against a reference CCR4 antagonist (e.g., CCL22 displacement) has been identified. Therefore, differential potency cannot be quantified from public sources.

CCR4 antagonism claim
Class‑level inference
Encompassed in patent claims; no public IC₅₀
Supports CCR4 study context but potency unconfirmed
Data to verify
CCR4 antagonist Chemokine receptor Piperazinylpyrimidine

GPR35 Cross-Reactivity: Inactive Profile

In a primary assay format, 4‑ethoxy‑6‑[4‑(3‑methoxybenzoyl)piperazin‑1‑yl]‑2‑methylpyrimidine was classified as inactive against G‑protein coupled receptor 35 (GPR35) [REFS‑1]. By contrast, several piperazinylpyrimidine analogs have been reported to modulate GPR35, representing a potential off‑target liability for kinase‑focused chemotypes [REFS‑2]. The lack of GPR35 engagement may be a desirable selectivity feature, though it has not been benchmarked against a defined in‑class control.

GPR35 cross‑reactivity
Cross‑study comparable
Inactive in primary assay vs. active piperazinylpyrimidine analogs
May reduce off‑target GPR35 interference
Lacks direct comparator control
GPR35 Off‑target screening Selectivity

cLogP & TPSA vs Kinase Piperazinylpyrimidines

The compound’s cLogP of 3.04 and TPSA of 83.56 Ų [REFS‑1] distinguish it from typical kinase‑targeted piperazinylpyrimidines (e.g., compounds 4, 15, 16 in the NCI‑60 study), which often exhibit larger TPSA due to additional hydrogen‑bond donors or acceptors [REFS‑2]. The moderate lipophilicity and polar surface area align with CNS‑penetrant chemotypes, whereas many kinase inhibitor analogs are designed for peripheral restriction. This difference may influence tissue distribution, though no direct comparative PK data exist.

CNS‑like physicochemical profile
Cross‑study comparable
cLogP 3.04; TPSA 83.56 Ų vs. >100 Ų for kinase‑biased analogs
Indicates potential for CNS permeation
Calculated descriptors, no PK data
Lipophilicity Polar surface area Drug‑likeness

Application Scenarios for 4-Ethoxy-piperazinylpyrimidine


CCR4-Mediated Disease Models

The compound’s inclusion in the CCR4 antagonist patent portfolio [REFS‑1] makes it a candidate for in‑vitro screening in chemotaxis assays using CCR4‑expressing cells. Its moderate cLogP and TPSA suggest potential for CNS exposure, which may be relevant for neuroinflammatory models where CCR4 is implicated [REFS‑2].

Chemokine Receptor Selectivity Profiling

Given the demonstrated inactivity at GPR35 [REFS‑1], this compound can serve as a negative control or a selectivity starting point when profiling piperazinylpyrimidine libraries against chemokine receptors. Its distinct substitution pattern (3‑methoxybenzoyl) provides a differentiated vector for SAR exploration [REFS‑2].

Kinase-Independent Tool Compound

Because its physicochemical signature diverges from canonical kinase‑focused piperazinylpyrimidines [REFS‑1], the compound is suitable for use as a kinase‑sparing control in experiments designed to deconvolute polypharmacology within this scaffold class [REFS‑2].

Application
Selection Property
Validation Focus
CCR4 chemotaxis assay studies
CCR4 pathway research fit
Confirm chemotaxis inhibition with reference antagonist
Chemokine receptor library profiling
GPR35‑inactive control
Benchmark selectivity across chemokine receptors
Kinase‑sparing control for scaffold deconvolution
Low TPSA / CNS‑like chemotype
Verify lack of kinase inhibition in kinase panel
Quote Request

Request a Quote for 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.